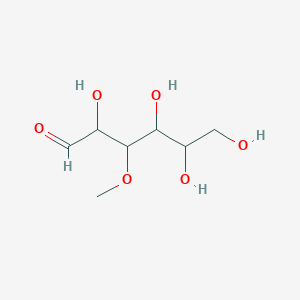
2,6-二甲基-4H-吡喃-4-酮
描述
2,6-Dimethyl-4H-pyran-4-one is a heterocyclic compound that was first synthesized in the 1950s. It is a derivative of pyran, and is composed of a five-membered ring with two methyl substituents on the 2 and 6 carbons, and an oxygen atom at the 4-position. The compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. In
科学研究应用
Podands的合成
2,6-二甲基-4H-吡喃-4-酮: 被用于合成Podands,Podands是一种类似于冠醚的化合物 . 这些Podands通过涉及吡喃酮和乙二醇醚的酯交换反应合成。 所得的Podands在构建用于测定生物样品(如血液和血清)中阳离子浓度的多电子系统的应用中发挥作用 .
食品化学中的抗氧化特性
2,6-二甲基-4H-吡喃-4-酮的衍生物已被研究其抗氧化特性,特别是在美拉德反应的背景下,美拉德反应是食品中的一种非酶褐变形式 . 了解这些衍生物的抗氧化活性可以导致开发防止氧化损伤并延长货架期的食品添加剂。
有机合成中间体
该化合物作为有机合成过程中的中间体。 它被用来制备各种化学结构,然后应用于农药、制药和染料行业 . 其在合成中的多功能性使其成为创建各种产品的宝贵化合物。
药物研究
在药物研究中,2,6-二甲基-4H-吡喃-4-酮用作合成复杂分子的起始材料。 例如,它可以用来创建螺缩酮结构,螺缩酮结构存在于各种具有药用特性的天然产物中 .
材料科学
该化合物形成Podands和冠醚的能力使其成为材料科学应用的候选者,特别是在开发需要结合特定离子或分子的传感器和其他设备方面 .
分析化学
由于其独特的化学性质,2,6-二甲基-4H-吡喃-4-酮可以在分析化学中用作试剂或校准仪器的标准品。 其特征明确的光谱和相变数据使其适用于此类应用 .
作用机制
Target of Action
2,6-Dimethyl-4H-pyran-4-one, also known as 2,6-Dimethyl-γ-pyrone , is a chemical compound that is widely used in medical applications . It often serves as an intermediate in the synthesis of sedative hypnotic drugs . .
Mode of Action
It is known to react with phosgene at room temperature to yield certain products . This suggests that it may interact with its targets through chemical reactions, leading to changes in the molecular structure of the targets .
Biochemical Pathways
Given its role as an intermediate in the synthesis of certain drugs , it can be inferred that it may be involved in the biochemical pathways related to the action of these drugs.
Result of Action
One study suggests that it has antioxidant properties, indicating that it can scavenge free radicals .
生化分析
Biochemical Properties
It is known to be used as a chemical and organic intermediate . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is used as a chemical and organic intermediate, which suggests that it may influence cell function .
Molecular Mechanism
It is known to be used as a chemical and organic intermediate , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be used as a chemical and organic intermediate , which suggests that it may have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known to be used as a chemical and organic intermediate , which suggests that it may have certain threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to be used as a chemical and organic intermediate , which suggests that it may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known to be used as a chemical and organic intermediate , which suggests that it may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It is known to be used as a chemical and organic intermediate , which suggests that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
2,6-dimethylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYFZULSKMFUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074415 | |
| Record name | 2,6-Dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004-36-0 | |
| Record name | 2,6-Dimethyl-γ-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-pyranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyl-4-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4-pyrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-4-pyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-4-PYRANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2D262MF0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-dimethyl-4H-pyran-4-one?
A1: 2,6-Dimethyl-4H-pyran-4-one has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. Key spectroscopic data include:
- ¹H NMR: Characteristic signals for the methyl groups and olefinic protons. []
- ¹³C NMR: Provides information about the carbonyl carbon and the ring structure. []
- Infrared Spectroscopy (IR): Shows a strong absorption band for the carbonyl group. [, ]
Q2: What is the preferred coordination site of DMP in metal complexes?
A2: DMP primarily coordinates to metal centers through the carbonyl oxygen atom (exocyclic oxygen). []
Q3: How does the choice of solvent influence the formation of DMP complexes with lanthanide nitrates?
A3: The solvent plays a crucial role in the synthesis of lanthanide-DMP complexes. Using different solvents can lead to the isolation of different adducts, as demonstrated by the formation of Ln(DMP)₃(NO₃)₃ in one solvent and Ln(DMP)₂(H₂O)₂(NO₃)₃.H₂O in another. []
Q4: Has computational chemistry been used to study 2,6-dimethyl-4H-pyran-4-one?
A5: Although the provided research relies heavily on experimental techniques, a DFT (Density Functional Theory) study was conducted to investigate the adducts of dimethyl- and diphenyltin(IV) dichlorides with DMP. [] This study likely used computational methods to analyze the structural and electronic properties of these adducts.
Q5: How do structural modifications of DMP affect its coordination behavior?
A6: While the provided articles do not delve into extensive SAR studies, they showcase how replacing oxygen in DMP with sulfur (2,6-dimethyl-4H-thiopyran-4-one) or nitrogen (2,6-dimethyl-N-methyl-4-pyridone) affects protonation behavior in superacid systems. This suggests that heteroatom substitution can significantly influence the compound's reactivity. []
Q6: Are there any known environmental concerns associated with 2,6-dimethyl-4H-pyran-4-one?
A6: The provided articles primarily focus on the chemical properties and reactivity of DMP. Information about its environmental impact, degradation, or ecotoxicological effects is not included in these studies.
Q7: What analytical techniques are commonly used to characterize 2,6-dimethyl-4H-pyran-4-one and its complexes?
A7: Researchers frequently employ a combination of techniques to characterize DMP and its derivatives, including:
- Nuclear Magnetic Resonance Spectroscopy (NMR): Provides structural information for both DMP and its complexes. [, , , ]
- Infrared Spectroscopy (IR): Useful for identifying functional groups, such as the carbonyl group in DMP. [, , , ]
- Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition patterns of DMP complexes. [, , ]
- X-ray crystallography: Used to determine the three-dimensional structure of DMP complexes in the solid state. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)

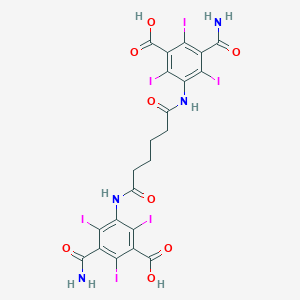
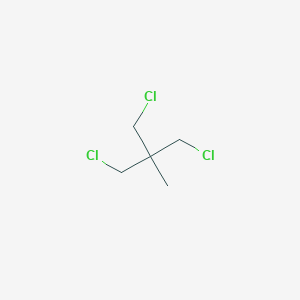

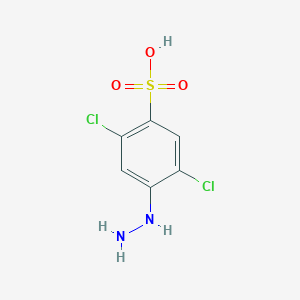
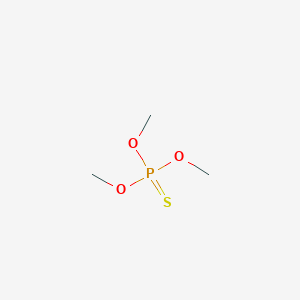
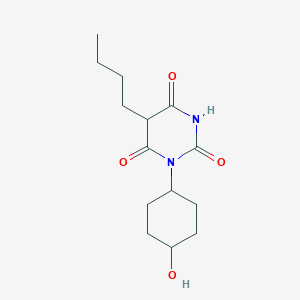

![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)



